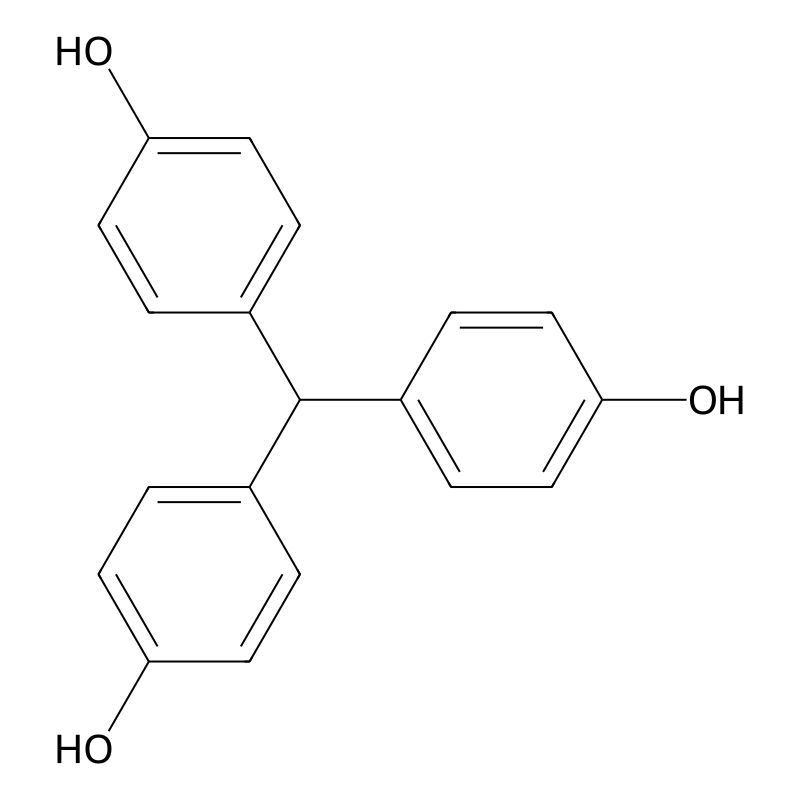4,4',4''-Methanetriyltriphenol

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Fluorescent Properties:
Leucoaurin exhibits interesting fluorescent properties. It shows fluorescence emission in the blue region of the spectrum when excited by ultraviolet light []. This property makes it a potential candidate for various applications, such as:
- Development of fluorescent probes: Leucoaurin's fluorescence can be modulated by its chemical environment, making it a potential candidate for developing fluorescent probes for various biological and environmental analytes [].
- Bioimaging: Leucoaurin's ability to fluoresce can be used for bioimaging applications, such as labeling specific cellular components [].
Potential Biological Activities:
Some studies have explored the potential biological activities of leucoaurin, including:
- Antioxidant activity: Studies suggest that leucoaurin may possess antioxidant properties []. However, further research is needed to confirm its efficacy and potential mechanisms of action.
- Antimicrobial activity: Leucoaurin has shown some inhibitory effects against certain bacteria and fungi in preliminary studies []. However, more research is required to understand its potential as an antimicrobial agent.
Other Potential Applications:
Leucoaurin is also being investigated for its potential applications in:
- Organic synthesis: Leucoaurin can act as a precursor for the synthesis of other triarylmethane compounds, which have various applications in materials science and pharmaceuticals [].
- Environmental monitoring: Due to its fluorescent properties, leucoaurin could potentially be used in environmental monitoring applications, such as detecting the presence of specific pollutants [].
The reactivity of 4,4',4''-Methanetriyltriphenol is influenced by its hydroxyl groups, which can undergo oxidation and reduction reactions. It can act as a reducing agent in the presence of oxidizing agents, particularly in photographic applications where it interacts with silver halide crystals through redox reactions . Additionally, it may participate in condensation reactions and polymerization processes due to its multiple functional groups.
Several methods exist for synthesizing 4,4',4''-Methanetriyltriphenol:
- Condensation Reactions: The compound can be synthesized via the condensation of phenol derivatives with formaldehyde under acidic conditions.
- Hydroxymethylation: This method involves the reaction of triphenylmethane with formaldehyde in the presence of a catalyst to introduce hydroxymethyl groups.
- Click Chemistry: Utilizing click chemistry principles may enhance the efficiency and selectivity of synthesizing this compound through modular approaches .
Studies on interaction mechanisms involving 4,4',4''-Methanetriyltriphenol highlight its role in complex formation with metal ions and other organic compounds. These interactions can influence its efficacy as an antioxidant or reducing agent. Further research into its interactions at the molecular level could provide insights into optimizing its applications.
Several compounds share structural similarities with 4,4',4''-Methanetriyltriphenol. Here’s a comparison highlighting their uniqueness:
| Compound Name | Molecular Formula | Unique Features |
|---|---|---|
| 4-Hydroxybenzophenone | C13H10O3 | Known for UV absorption properties |
| Triphenylmethanol | C18H18O | Lacks multiple hydroxyl groups |
| Bisphenol A | C15H16O2 | Used primarily in plastics; has two phenolic groups |
| 2,2-Bis(4-hydroxyphenyl)propane | C15H16O2 | Commonly used in epoxy resins |
While these compounds may exhibit some overlapping functionalities due to their phenolic structures, 4,4',4''-Methanetriyltriphenol's unique tri-hydroxyl configuration distinguishes it, particularly in terms of reactivity and potential applications.
XLogP3
GHS Hazard Statements
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.
Pictograms

Irritant
Other CAS
603-44-1








